4-Methylphenyl heptanoate
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Overview
Description
. It is an ester formed from the reaction of heptanoic acid and 4-methylphenol (p-cresol). This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylphenyl heptanoate can be synthesized through the esterification reaction between heptanoic acid and 4-methylphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl heptanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Heptanoic acid and 4-methylbenzoic acid.
Reduction: 4-methylphenyl heptanol.
Substitution: Various substituted derivatives of this compound depending on the substituent introduced.
Scientific Research Applications
4-Methylphenyl heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug to improve the bioavailability of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-methylphenyl heptanoate involves its hydrolysis by esterases and lipases to produce heptanoic acid and 4-methylphenol. These enzymes catalyze the cleavage of the ester bond, resulting in the formation of the corresponding acid and alcohol. The molecular targets and pathways involved in this process include the active sites of the enzymes where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl heptanoate: A fluorogenic substrate used in enzyme assays to measure esterase and lipase activity.
4-Methylphenyl acetate: An ester with similar aromatic properties but a shorter carbon chain.
4-Methylphenyl butyrate: Another ester with a shorter carbon chain, used in similar applications.
Uniqueness
4-Methylphenyl heptanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This compound’s specific structure allows it to be used in a wider range of applications, particularly in industrial and research settings where longer-chain esters are preferred .
Properties
CAS No. |
71662-19-6 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(4-methylphenyl) heptanoate |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-6-7-14(15)16-13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3 |
InChI Key |
AGWLNVFDVVPLDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
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